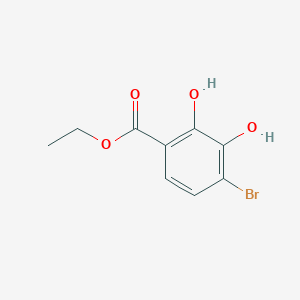

Ethyl 4-bromo-2,3-dihydroxybenzoate

描述

Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry

Halogenated benzoate esters form a broad class of compounds that are significant in various fields, including medicinal chemistry, materials science, and as synthetic intermediates. nih.gov The introduction of a halogen atom, such as bromine, into the structure of a benzoate ester can profoundly influence its physicochemical properties. nih.gov These changes include alterations in lipophilicity, electronic distribution, and steric hindrance, which in turn can affect the molecule's reactivity and its interactions with biological systems. nih.gov

The ester functional group, in this case, an ethyl ester, is another crucial component. Esters are common motifs in pharmaceuticals and can act as prodrugs, which are converted into the active carboxylic acid form in the body. acs.org The esterification of a carboxylic acid can also modify its solubility and permeability.

Overview of Related Bromophenolic Compounds and Their Significance

Ethyl 4-bromo-2,3-dihydroxybenzoate belongs to the larger family of bromophenolic compounds, which are characterized by a phenol (B47542) ring bearing one or more bromine atoms. researchgate.net This class of compounds is particularly abundant in marine environments, with a vast number of structurally diverse bromophenols having been isolated from marine algae (red, brown, and green), sponges, and other marine organisms. researchgate.netyoutube.com

These naturally occurring bromophenols exhibit a wide spectrum of potent biological activities, including:

Antioxidant properties: Many bromophenols are effective radical scavengers, a property attributed to the electron-donating nature of the hydroxyl groups. nih.gov

Antimicrobial and Antifungal Activity: Several bromophenols have demonstrated significant activity against various bacterial and fungal strains. researchgate.net

Anticancer Activity: Some bromophenolic compounds have been shown to inhibit the growth of cancer cell lines. researchgate.net

Enzyme Inhibition: Bromophenols have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

The biological significance of these compounds has spurred considerable research into their synthesis and potential applications. The structural similarity of this compound to these bioactive natural products provides a strong impetus for its investigation.

Rationale for Academic Investigation of this compound

The academic investigation into this compound is driven by several key factors. Primarily, it serves as a scaffold for the synthesis of more complex molecules. The presence of multiple functional groups—the bromine atom, the hydroxyl groups, and the ester—offers multiple points for chemical modification, allowing for the creation of a library of derivatives for biological screening.

Furthermore, based on the known activities of related dihydroxybenzoic acids and bromophenols, there is a strong rationale to explore the potential biological activities of this compound itself. For example, ethyl 3,4-dihydroxybenzoate (protocatechuic acid ethyl ester) has been studied for its antioxidant and anti-inflammatory properties. nih.gov The addition of a bromine atom to this structure, as seen in the target compound, could modulate these activities or introduce new ones.

The investigation into such compounds is also crucial for understanding the structure-activity relationships (SAR) of halogenated phenolic compounds. By synthesizing and testing specific isomers like this compound, researchers can elucidate the precise role of the position and nature of substituents on the benzene (B151609) ring in determining the compound's biological effects. This knowledge is invaluable for the rational design of new therapeutic agents. While specific, in-depth research on the biological activities of this compound is not yet widely published in peer-reviewed literature, its chemical structure places it in a class of compounds with proven biological significance, making it a molecule of considerable academic interest.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-bromo-2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZXIAXXYJBWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Bromo 2,3 Dihydroxybenzoate

Established Synthetic Pathways for Ethyl 4-bromo-2,3-dihydroxybenzoate

The synthesis of this compound typically involves a multi-step sequence starting from 2,3-dihydroxybenzoic acid. The key transformations are the formation of the ethyl ester and the regioselective introduction of a bromine atom onto the aromatic ring.

Esterification Reactions for Benzoate (B1203000) Core Formation

The formation of the ethyl ester from the parent 2,3-dihydroxybenzoic acid is commonly achieved through Fischer-Speier esterification. wikipedia.orglibretexts.org This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695), which serves as both the reagent and often the solvent. The equilibrium of the reaction is driven towards the product, the ester, by the large excess of alcohol and sometimes by the removal of water as it is formed. masterorganicchemistry.comucalgary.ca

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. ucalgary.ca The nucleophilic oxygen atom of ethanol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ethyl ester product. libretexts.orgmasterorganicchemistry.com

Table 1: Typical Conditions for Fischer-Speier Esterification

| Parameter | Condition | Purpose/Comment | Source(s) |

| Substrate | 2,3-Dihydroxybenzoic Acid | The starting carboxylic acid. | apolloscientific.co.uk |

| Reagent | Ethanol (Anhydrous) | Acts as both nucleophile and solvent. Used in excess. | chemicalbook.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group to activate it for nucleophilic attack. | wikipedia.orgchemicalbook.com |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. | wikipedia.orgchemicalbook.com |

| Reaction Time | Several hours (e.g., 10-12 hours) | Required to reach equilibrium. | chemicalbook.com |

Regioselective Bromination Techniques on Dihydroxybenzoic Acid Precursors

The introduction of a bromine atom at the C-4 position of the ethyl 2,3-dihydroxybenzoate core is a critical step that requires careful control of regioselectivity. The aromatic ring is highly activated by the two electron-donating hydroxyl groups at positions C-2 and C-3. These groups are ortho, para-directors, meaning they direct incoming electrophiles primarily to the C-4 and C-6 positions. The ester group at C-1 is an electron-withdrawing, meta-directing group. The powerful activating effect of the vicinal hydroxyls dominates, making the C-4 and C-6 positions the most nucleophilic sites for electrophilic aromatic substitution. nih.gov

The main challenge is to achieve selective monobromination at C-4 without side reactions, such as polybromination or bromination at the C-6 position. Using elemental bromine (Br₂) can be too reactive for such an activated system, potentially leading to a mixture of products. A milder and more selective brominating agent, such as N-Bromosuccinimide (NBS), is often preferred. wikipedia.orgmasterorganicchemistry.com NBS provides a low, steady concentration of electrophilic bromine, which can favor the desired monobrominated product, especially when the reaction is performed under controlled temperatures in an appropriate solvent like acetic acid or acetonitrile. masterorganicchemistry.comyoutube.com

Table 2: Reagents for Regioselective Bromination

| Reagent | Conditions | Selectivity/Notes | Source(s) |

| N-Bromosuccinimide (NBS) | Acetic acid or Acetonitrile, room temp. or below | Milder than Br₂, provides a low concentration of Br⁺, enhancing regioselectivity for activated rings. wikipedia.orgyoutube.com | masterorganicchemistry.comgoogle.com |

| Elemental Bromine (Br₂) | Halogenated solvent (e.g., CH₂Cl₂), often with a catalyst | Highly reactive; may require low temperatures and careful stoichiometry to avoid polybromination on activated substrates. | youtube.com |

| Tetraalkylammonium tribromides | Various solvents | Known to provide high para-selectivity for the bromination of phenols. nih.gov | nih.gov |

Introduction and Functionalization of Hydroxyl Groups

The 2,3-dihydroxybenzoic acid precursor is commercially available, making the de novo synthesis and introduction of the hydroxyl groups generally unnecessary for preparing the target compound. However, the reactivity of these hydroxyl groups is a key consideration during the synthesis. As nucleophiles, they can compete with the desired reaction pathways. For instance, during esterification with alkyl halides, O-alkylation of the hydroxyl groups can occur as a significant side reaction.

Conversely, the hydroxyl groups can be deliberately functionalized to create derivatives or to act as protecting groups during other transformations. They can undergo reactions such as O-alkylation, O-acylation, or conversion to silyl (B83357) ethers. The selective functionalization of one hydroxyl group over the other in a vicinal diol system can be challenging but may be achieved through the use of specific reagents or by exploiting subtle differences in their steric or electronic environments.

Synthesis of Structural Analogues and Derivatives of this compound

The title compound serves as a versatile intermediate for generating a library of analogues through modifications at the ester moiety or strategic alterations of the bromine substituent.

Modifications of the Ester Moiety

The ethyl ester group can be readily modified, most commonly through hydrolysis (saponification) to the corresponding carboxylic acid. This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like tetrahydrofuran (B95107) (THF) to ensure solubility. jst.go.jpsserc.org.uk LiOH has been noted for its efficiency in promoting ester hydrolysis. nih.gov

The resulting 4-bromo-2,3-dihydroxybenzoic acid is a key intermediate. The carboxylic acid can then be re-esterified with different alcohols using standard methods (e.g., Fischer esterification) to produce a variety of alkyl or aryl esters. Furthermore, the carboxylic acid can be activated (e.g., by conversion to an acyl chloride or through the use of coupling agents like DCC or EDC) and reacted with primary or secondary amines to yield a diverse range of amides.

Strategic Alterations of the Bromine Substituent

The bromine atom on the aromatic ring is a highly valuable synthetic handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. This allows for the creation of complex molecular architectures from the bromo-benzoate core.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is exceptionally versatile for synthesizing biaryl compounds or introducing alkenyl substituents. researchgate.net

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This method is fundamental for the synthesis of arylalkynes and conjugated enynes. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the aryl bromide with a wide range of primary or secondary amines, including anilines and heterocyclic amines. wikipedia.orgyoutube.com The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base, providing direct access to a diverse family of N-aryl compounds. nih.govresearchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Structure | Source(s) |

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | C-C (sp²-sp²) | Pd(PPh₃)₄ or other Pd(0) complexes, Base (e.g., Na₂CO₃, K₃PO₄) | Aryl or vinyl substituted benzoate | libretexts.orgorganic-chemistry.orgresearchgate.net |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | C-C (sp²-sp) | Pd(PPh₃)₂Cl₂ / CuI, Amine Base (e.g., Et₃N) | Alkynyl substituted benzoate | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | R¹R²NH (Amine) | C-N | Pd₂(dba)₃ or Pd(OAc)₂, Phosphine Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino substituted benzoate | wikipedia.orgnih.govresearchgate.net |

Chemical Derivatization of the Catechol Functionality

The catechol moiety, a 1,2-dihydroxybenzene unit, is a versatile functional group known for its ability to undergo a range of chemical reactions. In theory, the hydroxyl groups of this compound could be subject to several derivatization strategies. These include:

Alkylation and Etherification: The acidic protons of the catechol hydroxyls can be replaced with alkyl or aryl groups through Williamson ether synthesis. This would involve deprotonation with a suitable base followed by reaction with an alkyl or aryl halide. Such modifications would transform the hydrophilic catechol into a more lipophilic diether, significantly altering the molecule's electronic and solubility properties.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of ester derivatives. This would protect the hydroxyl groups and could be used as a strategic step in a multi-step synthesis.

Cyclic Acetal and Ketal Formation: The two adjacent hydroxyl groups are ideally positioned to form five-membered rings with aldehydes and ketones, respectively, to yield cyclic acetals and ketals. This reaction is often used to protect the catechol group during other chemical transformations.

Formation of Heterocycles: Catechols are known precursors for the synthesis of various heterocyclic systems, such as phenoxazines and phenothiazines, through condensation reactions with appropriate reagents.

Despite these possibilities, a thorough review of scientific search results did not yield specific studies detailing these derivatizations on the this compound scaffold.

Emerging Synthetic Strategies and Sustainable Chemistry Approaches

Modern organic synthesis is increasingly focused on the development of environmentally benign and efficient methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and employ catalytic methods. For a molecule like this compound, several emerging synthetic strategies could theoretically be applied:

Catalytic C-H Activation: Direct functionalization of the aromatic C-H bonds would provide a more atom-economical route to derivatives compared to traditional cross-coupling reactions that require pre-functionalization (like the bromo group).

Flow Chemistry: Performing reactions in continuous flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes.

Biocatalysis: The use of enzymes for selective transformations on the molecule could offer a green alternative to classical chemical methods.

Unfortunately, the application of these emerging and sustainable synthetic strategies to this compound has not been specifically reported in the reviewed scientific literature. The potential for greener synthetic routes remains an unexplored area of research for this compound.

Pharmacological Investigations and Biological Activities of Ethyl 4 Bromo 2,3 Dihydroxybenzoate and Its Analogues

Antioxidant and Free Radical Scavenging Potential

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The number and position of hydroxyl groups on the benzene (B151609) ring are critical determinants of this activity.

In Vitro Assessment of Radical Scavenging Activity (e.g., DPPH, ABTS assays)

Structure-activity relationship studies on dihydroxy- and trihydroxyphenolic acids reveal that the number of phenolic groups strongly influences antioxidant activity. nih.gov Generally, a higher number of hydroxyl groups correlates with increased antioxidant capacity. nih.gov The ortho-dihydroxy (catechol) structure, as is present in Ethyl 4-bromo-2,3-dihydroxybenzoate, is known to contribute significantly to radical scavenging. For example, in a study of various dihydroxybenzoic acids, those with ortho-dihydroxy groups were effective scavengers. nih.gov The introduction of an ester group, such as the ethyl group in the target molecule, has been shown in some cases to enhance antioxidant activity compared to the corresponding carboxylic acid. nih.gov

The antioxidant activity of various phenolic compounds, including those with structures analogous to this compound, has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. For example, p-hydroxybenzoic acid β-d-glucosyl ester and cimidahurinine, isolated from Pyracantha angustifolia, demonstrated strong DPPH and ABTS radical-scavenging activities. mdpi.com

Table 1: Radical Scavenging Activity of Analogue Phenolic Compounds

| Compound/Extract | Assay | Activity |

|---|---|---|

| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | DPPH, ABTS, DMPD, Superoxide anion | Potent antioxidant and radical scavenger nih.gov |

| Brominated derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | DPPH, ABTS, DMPD, Superoxide anion | Effective antioxidant power nih.gov |

| 3,5-dihydroxybenzoic acid | - | Strong antioxidant activity nih.gov |

| p-hydroxybenzoic acid β-d-glucosyl ester | DPPH | Strong radical-scavenging activity mdpi.com |

| Cimidahurinine | ABTS | Strong radical-scavenging activity mdpi.com |

Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating endogenous defense systems. While specific studies on this compound are lacking, research on its analogue, Ethyl 3,4-dihydroxybenzoate (EDHB), shows it can protect against oxidative damage in cells. EDHB has been reported to possess antioxidant properties. researchgate.net

Phenolic compounds can influence the expression and activity of antioxidant enzymes. For instance, some phenolic acids have been shown to modulate pathways that lead to the production of enzymes involved in cellular protection against oxidative stress. mdpi.com Furthermore, some natural phenolic compounds have been found to inhibit reactive oxygen species (ROS) generation in cell-based assays. mdpi.com

Anti-inflammatory Effects and Immunomodulatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds, including dihydroxybenzoic acid derivatives, have been investigated for their ability to mitigate inflammatory responses.

Inhibition of Pro-inflammatory Mediators and Cytokines

Research on substituted dihydroxybenzoic acids has pointed towards their potential as anti-inflammatory agents. nih.govoup.com While these early studies did not specifically test this compound, they established that modification of the dihydroxybenzoic acid structure can lead to anti-inflammatory activity. oup.com

More recent studies on related compounds have provided mechanistic insights. For instance, Methyl 3-bromo-4,5-dihydroxybenzoate, another analogue, has been shown to inhibit inflammatory responses in a zebrafish model of inflammatory bowel disease. This compound was found to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Similarly, 3,4-dihydroxybenzoic acid has been associated with anti-inflammatory properties. researchgate.net Phenolic acids, in general, are known to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. mdpi.com

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through their interaction with key signaling pathways that regulate inflammation. A prominent pathway is the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes.

Methyl 3-bromo-4,5-dihydroxybenzoate has been demonstrated to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways. It was found to inhibit the mRNA expression of key components of this pathway, including NF-κB, MyD88, and TRAF6, while promoting the expression of the inhibitory protein IκBα. nih.gov This suggests that brominated dihydroxybenzoate derivatives may exert their anti-inflammatory effects by targeting this central inflammatory cascade.

Table 2: Anti-inflammatory Effects of Analogue Compounds

| Compound | Model | Key Findings |

|---|---|---|

| Methyl 3-bromo-4,5-dihydroxybenzoate | Zebrafish IBD model | Inhibited pro-inflammatory cytokine expression (TNF-α, IL-1β, IL-6); Regulated TLR/NF-κB pathway nih.gov |

| 3,4-Dihydroxybenzoic acid | - | Associated with anti-inflammatory properties researchgate.net |

| Substituted dihydroxybenzoic acids | - | Showed potential as anti-inflammatory agents nih.govoup.com |

Anticancer Efficacy and Cytotoxic Profiles

The search for novel anticancer agents has led to the investigation of a wide array of natural and synthetic compounds, including brominated phenols. The cytotoxic effects of these compounds against various cancer cell lines have been documented, suggesting a potential role in cancer therapy.

Marine-derived phenolic compounds, including bromophenols, have shown promising anticancer activities. nih.gov The cytotoxicity of these compounds is influenced by the presence and position of hydroxyl and bromine substituents. nih.gov For instance, a study on several bromophenols demonstrated growth inhibition in colon cancer cell lines. nih.gov

A series of brominated acetophenone (B1666503) derivatives were evaluated for their cytotoxic effects against human tumor cell lines, including breast, alveolar, colorectal, and prostate adenocarcinoma. farmaciajournal.com One of the derivatives exhibited remarkable cytotoxicity against all tested tumor cell lines, while showing lower toxicity to normal breast epithelial cells. farmaciajournal.com This highlights the potential for developing selective anticancer agents from this class of compounds.

Quantitative structure-activity relationship (QSAR) studies on phenolic compounds have provided insights into the structural features that determine their cytotoxicity. For electron-releasing phenols, radical stabilization appears to be a key factor, whereas for electron-attracting phenols, hydrophobicity plays a more critical role. rotman-baycrest.on.ca The presence of bulky groups on the phenolic ring can also influence the apoptotic activity of these compounds. rotman-baycrest.on.ca Naturally occurring phenolic compounds have demonstrated cytotoxicity against multi-drug resistant cancer cells, often by inducing apoptosis through the generation of reactive oxygen species and loss of mitochondrial membrane potential. nih.gov

Table 3: Cytotoxic Activity of Analogue Brominated and Phenolic Compounds

| Compound Class/Derivative | Cancer Cell Lines | Activity |

|---|---|---|

| Marine-derived bromophenols | Colon cancer (DLD-1, HCT-116) | Growth inhibition nih.gov |

| Brominated acetophenone derivatives | Breast, alveolar, colorectal, prostate adenocarcinoma | Cytotoxicity against tumor cells farmaciajournal.com |

| Natural phenolic compounds | Multi-drug resistant cancer cell lines | Cytotoxicity and induction of apoptosis nih.gov |

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

While direct studies on the anti-proliferative effects of this compound are limited, research on its analogues provides significant insights into its potential as an anticancer agent. For instance, an analogue, ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000), has demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. nih.gov This compound exhibited a dose-dependent inhibition of cancer cell growth. nih.gov

Another related bromo-indole derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, has shown anti-proliferative effects on the A549 lung cancer cell line, with an IC50 value of 45.5 µg/mL. nih.govwaocp.orgnih.gov Furthermore, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and tested against MCF-7 and HepG-2 cancer cell lines, with some compounds showing IC50 values ranging from 23.2 to 95.9 µM. researchgate.netmdpi.com These findings suggest that the core structure, shared by this compound, is a promising scaffold for developing novel anti-proliferative agents.

Table 1: Anti-proliferative Activity of Analogues

| Compound | Cell Line | IC50 | Reference |

|---|---|---|---|

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | 45.5 µg/mL | nih.govwaocp.orgnih.gov |

Apoptosis Induction and Cell Cycle Perturbation

The induction of apoptosis (programmed cell death) and perturbation of the cell cycle are key mechanisms through which chemotherapeutic agents exert their effects. Studies on analogues of this compound highlight their potential in these areas.

Ethyl-3,4-dihydroxybenzoate, a closely related compound, has been shown to induce S-phase accumulation and caspase-dependent apoptosis in esophageal squamous cell carcinoma cells. nih.govsemanticscholar.org This was accompanied by a loss in mitochondrial membrane permeabilization, a critical step in the apoptotic pathway. nih.govsemanticscholar.org Furthermore, treatment with this compound led to the upregulation of several genes involved in cell cycle regulation and apoptosis, including NDRG1, BNIP3, AKR1C1, and CCNG2. nih.gov Knockdown of NDRG1 expression significantly reduced the apoptotic effects, indicating its crucial role in the compound's mechanism of action. nih.govsemanticscholar.org

In a separate study, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene was found to induce apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. researchgate.netmdpi.com Another analogue, 3-bromo-4,5-dihydroxybenzaldehyde, was observed to alleviate PM2.5-induced cell cycle arrest in the G0/G1 phase in human keratinocytes. nih.govnih.gov This was associated with a reduction in the expression of cell cycle regulatory proteins p16, p21, and p27. nih.gov

Table 2: Effects of Analogues on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Ethyl-3,4-dihydroxybenzoate | Esophageal Squamous Cell Carcinoma | S-phase accumulation, caspase-dependent apoptosis | nih.govsemanticscholar.org |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative | MCF-7 | Apoptosis induction | researchgate.netmdpi.com |

Anti-angiogenic Activity in Neoplastic Progression

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. Research on a related bromo-indole compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, has demonstrated significant anti-angiogenic activity. nih.govwaocp.orgnih.gov In a rat aorta angiogenesis assay, this compound inhibited blood vessel sprouting in a dose-dependent manner, with an IC50 of 56.9 µg/mL. nih.govwaocp.org This anti-angiogenic effect is likely related to its anti-proliferative activity against human umbilical vein endothelial cells (HUVECs), with an IC50 of 76.3 µg/mL. nih.govwaocp.orgnih.gov The anti-angiogenic properties of such compounds may be linked to the inhibition of key signaling pathways involved in angiogenesis, such as those mediated by vascular endothelial growth factor (VEGF). waocp.org

Antidiabetic Activities and Glucose Homeostasis Regulation

Analogues of this compound, particularly bromophenols derived from marine sources, have shown promise as antidiabetic agents. nih.gov Their mechanisms of action involve the inhibition of key enzymes in glucose metabolism and the modulation of insulin (B600854) signaling pathways.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. Bromophenols isolated from the red alga Symphyocladia latiuscula have been identified as inhibitors of PTP1B. nih.gov The inhibitory activity of these compounds appears to be enhanced by a higher degree of bromination on the phenol (B47542) ring. nih.gov Kinetic studies have revealed that these bromophenols can act as mixed-type or competitive inhibitors of PTP1B. nih.gov The development of selective PTP1B inhibitors is a significant challenge due to the high structural similarity among protein tyrosine phosphatases. nih.gov

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key intestinal enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. nih.gov Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels, a crucial aspect of managing type 2 diabetes. nih.gov

Several studies have highlighted the potential of bromophenols and related structures as inhibitors of these enzymes. Bromophenols from S. latiuscula have been shown to inhibit α-glucosidase, with some acting as non-competitive and others as mixed-type inhibitors. nih.gov A synthetic bromophenol, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), has also been identified as a potent α-glucosidase inhibitor. nih.gov Molecular docking studies suggest that the interaction between BDDE and α-glucosidase is driven by both hydrophobic forces and hydrogen bonds. nih.gov

Furthermore, novel synthetic derivatives of 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides have emerged as potent α-glucosidase inhibitors, with some exhibiting IC50 values significantly lower than the standard drug, acarbose. nih.gov While there is extensive research on α-glucosidase inhibition, studies on α-amylase inhibition by these specific bromo-compounds are less common, though some phenylthio-ethyl benzoate derivatives have been evaluated for their α-amylase inhibitory activity. researchgate.netresearchgate.net

Table 3: α-Glucosidase Inhibitory Activity of Analogues

| Compound | Type of Inhibition | IC50 | Reference |

|---|---|---|---|

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-phenylacetamide (12a) | - | 18.25 µM | nih.gov |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(4-chlorophenyl)acetamide (12d) | - | 20.76 µM | nih.gov |

Modulation of Insulin Signaling Pathways

The antidiabetic effects of bromophenols from S. latiuscula are also attributed to their ability to enhance insulin sensitivity and glucose uptake, suggesting a direct or indirect modulation of the insulin signaling pathway. nih.gov PTP1B inhibition, as discussed earlier, is a direct mechanism to enhance insulin signaling. By preventing the dephosphorylation of the insulin receptor and its downstream substrates, PTP1B inhibitors can amplify the insulin signal, leading to improved glucose homeostasis. The collective evidence on PTP1B and α-glucosidase inhibition strongly suggests that this compound and its analogues are a promising class of compounds for further investigation in the context of diabetes and metabolic disorders.

Antimicrobial and Antiparasitic Actions

The emergence of multidrug-resistant (MDR) pathogens has spurred research into new antimicrobial agents and strategies to overcome resistance. One such approach is the inhibition of bacterial efflux pumps, which are membrane proteins that actively extrude antibiotics from the bacterial cell, thereby reducing their efficacy.

Investigations into EDHB have shown that it can act as an efflux pump inhibitor. nih.gov Studies using dye accumulation and efflux assays in E. coli strains overexpressing the AcrB efflux pump revealed that EDHB significantly increases the intracellular concentration of fluorescent dyes, indicating a blockage of the efflux mechanism. nih.gov Molecular docking studies suggest that EDHB likely binds within the distal binding pocket of the AcrB protein, interfering with its function through hydrogen bonds and hydrophobic interactions. nih.gov This inhibition of efflux pumps can restore the effectiveness of conventional antibiotics that are otherwise expelled by the bacteria.

The general mechanisms by which such phenolic compounds may inhibit efflux pumps include:

Competitive Inhibition: The inhibitor molecule competes with the antibiotic for the same binding site on the efflux pump. ijmedrev.commdpi.com

Disruption of Energy Source: Some inhibitors interfere with the energy source of the pump, such as the proton motive force. mdpi.com

Interference with Pump Assembly: Preventing the proper assembly of the multi-component efflux pump system. mdpi.com

The potential for this compound to act as an EPI is plausible given the activity of its analogues, though this requires direct experimental verification.

The direct antimicrobial activity of this compound has not been extensively documented in publicly available literature. However, studies on related phenolic compounds suggest a range of antibacterial and antifungal properties. For instance, its analogue, ethyl 3,4-dihydroxybenzoate (EDHB), has been reported to possess some antibacterial activity, although its primary value in combating bacterial resistance appears to be its ability to potentiate other antibiotics through efflux pump inhibition. nih.gov

The table below summarizes the reported antimicrobial activities of some analogues of this compound. It is important to note that these are not direct data for the specified compound.

| Compound/Analogue | Organism(s) | Activity/MIC | Reference |

| Ethyl 3,4-dihydroxybenzoate (EDHB) | Escherichia coli | Limited direct antibacterial activity, but potentiates antibiotics like clarithromycin, erythromycin, and ciprofloxacin. | nih.gov |

MIC: Minimum Inhibitory Concentration

Further research is necessary to determine the specific antimicrobial spectrum and potency of this compound against a range of clinically relevant bacteria and fungi.

There is currently no specific information available in the scientific literature regarding the antiparasitic effects of this compound against protozoan pathogens such as Trypanosoma, Leishmania, or Plasmodium.

Research into the antiparasitic potential of its structural analogues is also limited but provides some direction for future investigation. For example, derivatives of dihydroxybenzoic acid have been explored for their trypanocidal activity. However, without direct studies, the antiparasitic profile of this compound remains unknown.

Other Investigated Biological Activities (e.g., Enzyme Inhibition beyond metabolic enzymes)

Beyond antimicrobial and antiparasitic actions, certain analogues of this compound have been investigated for other biological activities, particularly as enzyme inhibitors.

One notable example is the inhibitory activity of ethyl 3,4-dihydroxybenzoate (EDHB) against prolyl 4-hydroxylase. cymitquimica.com This enzyme is crucial in the post-translational modification of collagen. Inhibition of this enzyme has been explored for therapeutic applications in conditions characterized by excessive collagen deposition.

Additionally, other dihydroxybenzoate derivatives have been studied for their inhibitory effects on various enzymes. The table below outlines some of these findings for analogue compounds.

| Compound/Analogue | Enzyme Inhibited | Potential Application | Reference |

| Ethyl 3,4-dihydroxybenzoate | Prolyl 4-hydroxylase | Myocardial protection | cymitquimica.com |

| 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate | Sucrase and Maltase | Prevention of hyperglycemia | mdpi.com |

These findings suggest that this compound and its derivatives could be a source of molecules with diverse enzyme-inhibiting properties, warranting further investigation into their therapeutic potential.

Mechanistic Elucidation and Structure Activity Relationship Sar Studies of Ethyl 4 Bromo 2,3 Dihydroxybenzoate

Computational Chemistry and Molecular Docking Analysis for Target Identification

In the absence of extensive experimental data, computational methods serve as a powerful tool for predicting the biological targets of Ethyl 4-bromo-2,3-dihydroxybenzoate. Molecular docking simulations can be employed to screen this compound against a library of known protein structures to identify potential binding partners. These in silico techniques predict the binding affinity and conformation of the ligand within the active site of a receptor.

The process typically involves:

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Receptor Selection: A panel of receptors implicated in various diseases is selected.

Docking Simulation: The ligand is docked into the binding sites of the selected receptors using software like AutoDock. The program calculates a docking score, which represents the predicted binding affinity.

A hypothetical molecular docking study of this compound against several potential targets is presented in Table 1. Lower docking scores generally indicate a higher predicted binding affinity.

Table 1: Hypothetical Molecular Docking Scores of this compound with Various Receptors

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |

| 5-Lipoxygenase (5-LOX) | -8.2 | His367, His372, Ile673 |

The results from such computational analyses can guide further experimental validation to confirm the biological targets of this compound.

Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels

Once a biological target is identified, the molecular mechanism of action can be investigated at the cellular and subcellular levels. For instance, if molecular docking suggests that this compound binds to an enzyme like cyclooxygenase-2 (COX-2), subsequent in vitro enzyme inhibition assays would be performed to confirm this interaction.

Further cellular studies could involve treating relevant cell lines with the compound and observing its effects on downstream signaling pathways. Techniques such as Western blotting, quantitative polymerase chain reaction (qPCR), and immunofluorescence can be used to measure changes in protein and gene expression levels. For example, if the compound inhibits COX-2, a decrease in the production of prostaglandins could be expected.

Systemic Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov This involves synthesizing and testing a series of analogues to understand how different structural modifications affect potency, selectivity, and pharmacokinetic properties.

The bromine atom at the 4-position of the benzene (B151609) ring is expected to significantly influence the compound's biological profile. Halogen atoms, like bromine, can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. ump.edu.plump.edu.pl Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity and selectivity. ump.edu.plump.edu.pl The introduction of bromine into a molecular structure has been shown to positively affect the parameters of a potential drug. ump.edu.pl

To investigate the role of the bromine substituent, a series of analogues can be synthesized where the bromine is replaced with other halogens (F, Cl, I) or a hydrogen atom. The biological activity of these analogues would then be compared to that of the parent compound.

Table 2: Hypothetical Biological Activity of Analogues with Modifications at the 4-Position

| Analogue (Modification at C4) | Lipophilicity (LogP) | IC50 (µM) |

|---|---|---|

| -H | 1.8 | 15.2 |

| -F | 2.0 | 10.5 |

| -Cl | 2.3 | 8.1 |

| -Br (Parent Compound) | 2.5 | 5.4 |

The two hydroxyl groups at the 2- and 3-positions are crucial for the pharmacological activity of this compound. These groups can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the binding site of a target protein. researchgate.netnih.gov The relative positioning of these hydroxyl groups is also important for optimal binding.

The importance of the dihydroxyl moiety can be explored by synthesizing analogues where one or both hydroxyl groups are removed or their positions are altered. The resulting changes in biological activity would highlight the specific contributions of each hydroxyl group to receptor binding. Dihydroxyl compounds are predicted to bind with their aliphatic hydroxyl group interacting with specific residues in target receptors. nih.govresearchgate.net

The ethyl ester group in this compound is likely to function as a prodrug moiety. Ester groups can mask the polar carboxylic acid group, increasing the lipophilicity of the compound and thereby enhancing its oral bioavailability. scirp.orgresearchgate.net Once absorbed into the bloodstream, the ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid form of the drug. youtube.com

The contribution of the ethyl ester group can be assessed by comparing the bioavailability and efficacy of the ethyl ester with the corresponding carboxylic acid. Additionally, varying the length of the alkyl chain of the ester (e.g., methyl, propyl, butyl) can modulate the rate of hydrolysis and pharmacokinetic profile.

Table 3: Hypothetical Pharmacokinetic Properties of Ester Analogues

| Ester Group | Oral Bioavailability (%) | In Vivo Efficacy (ED50, mg/kg) |

|---|---|---|

| -COOH (Carboxylic Acid) | 15 | 25 |

| -COOCH3 (Methyl Ester) | 45 | 18 |

| -COOCH2CH3 (Ethyl Ester) | 60 | 12 |

This compound itself is an achiral molecule and does not have enantiomers. However, if modifications to the structure introduce a chiral center, it would be necessary to consider the stereochemistry of the resulting analogues. Enantiomers of a chiral drug can have significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. In such cases, the synthesis and testing of individual enantiomers would be required to determine the optimal stereochemistry for biological activity.

Proteomic and Transcriptomic Profiling for Target Validation

As of September 2025, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a notable absence of research focused on the proteomic and transcriptomic profiling of this compound. Consequently, there is no available data to detail the global changes in protein and gene expression induced by this specific compound in cellular or organismal systems.

Proteomic and transcriptomic analyses are powerful hypothesis-generating approaches that are crucial in modern drug discovery and mechanistic biology. These techniques allow for an unbiased, large-scale assessment of how a small molecule perturbs cellular systems.

Proteomics would involve the quantitative analysis of the entire protein complement (the proteome) of a cell or tissue following treatment with this compound. This could identify specific proteins whose expression levels are significantly altered, providing clues about the compound's mechanism of action, potential off-target effects, and pathways to toxicity. Techniques such as mass spectrometry-based proteomics (e.g., shotgun proteomics, targeted proteomics) are central to these investigations.

Transcriptomics , similarly, would analyze the complete set of RNA transcripts (the transcriptome) in a cell. This is typically accomplished using technologies like RNA-sequencing (RNA-Seq) or microarrays. By identifying genes that are up- or down-regulated in response to the compound, researchers can infer which cellular signaling pathways and biological processes are being modulated.

The validation of a drug's molecular target is a critical step in its development. Proteomic and transcriptomic data can provide crucial evidence for target engagement. For instance, if this compound is hypothesized to inhibit a particular enzyme, transcriptomic profiling might reveal changes in the expression of genes downstream of that enzyme's signaling pathway. Similarly, thermal shift assays or affinity-based proteomics could be used to directly identify the protein targets that physically interact with the compound.

Given the current lack of data for this compound, the following tables are presented as illustrative examples of how such data would be structured and presented in a research context. The data within these tables is hypothetical and is intended to serve as a template for the types of findings that would be reported from proteomic and transcriptomic studies.

Hypothetical Data Tables:

Table 1: Illustrative Differentially Expressed Proteins in Response to this compound Treatment (Hypothetical Data)

| Protein ID | Gene Name | Fold Change | p-value | Cellular Function |

|---|---|---|---|---|

| P12345 | GENE1 | 2.5 | 0.001 | Signal Transduction |

| Q67890 | GENE2 | -3.1 | < 0.001 | Apoptosis |

| A1B2C3 | GENE3 | 1.8 | 0.015 | Metabolism |

Table 2: Illustrative Differentially Expressed Genes in Response to this compound Treatment (Hypothetical Data)

| Gene ID | Gene Symbol | Fold Change | q-value | Biological Process |

|---|---|---|---|---|

| ENSG0000012345 | GENEX | 4.2 | < 0.001 | Inflammatory Response |

| ENSG0000067890 | GENEY | -2.9 | 0.002 | DNA Repair |

| ENSG00000ABCDE | GENEZ | 3.5 | < 0.001 | Oxidative Stress |

Future research endeavors are necessary to generate empirical data on the proteomic and transcriptomic effects of this compound. Such studies will be instrumental in elucidating its mechanism of action, identifying its molecular targets, and assessing its potential as a therapeutic agent. Without these foundational studies, a comprehensive understanding of the biological activity of this compound remains elusive.

Compound Name Table:

| Compound Name |

|---|

Preclinical Evaluation and Future Directions in Ethyl 4 Bromo 2,3 Dihydroxybenzoate Research

In Vivo Efficacy Studies in Relevant Animal Models of Disease

A pivotal step in preclinical development is the assessment of a compound's efficacy in living organisms. These in vivo studies utilize animal models that mimic human diseases to determine if the potential therapeutic effects observed in earlier laboratory tests translate to a complex biological system.

Currently, there is a lack of published research detailing in vivo efficacy studies for Ethyl 4-bromo-2,3-dihydroxybenzoate in any relevant animal models of disease. The scientific literature does not yet contain data on its performance in preclinical disease models, which would be essential to establish a proof-of-concept for its therapeutic potential.

General Toxicological Assessment and Safety Profiling for Preclinical Development

Before a compound can be considered for human trials, a thorough toxicological assessment is imperative to identify potential risks and establish a preliminary safety profile. This involves a battery of tests to determine the compound's effects on various organ systems and to identify any potential for causing harm.

The available information on the toxicology of this compound is limited to basic hazard classifications. sigmaaldrich.com Safety data sheets from commercial suppliers indicate that the compound is associated with a GHS07 pictogram, signifying that it may be harmful if swallowed, cause skin irritation, or cause serious eye irritation. sigmaaldrich.com However, comprehensive toxicological studies necessary for preclinical development, such as acute, sub-chronic, and chronic toxicity studies, genotoxicity, carcinogenicity, and reproductive toxicity assessments, are not currently available in the public domain.

Table 1: Publicly Available Safety Information for this compound

| Hazard Aspect | Information | Source |

| GHS Pictogram | GHS07 | sigmaaldrich.com |

| Hazard Statements | H302 (Harmful if swallowed) | sigmaaldrich.com |

| Precautionary Statements | P264, P270, P301+P312, P330 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage | Sealed in dry, 2-8°C | sigmaaldrich.com |

This table is based on data from chemical suppliers and does not represent a comprehensive toxicological profile.

Challenges and Opportunities in the Translation of this compound to Therapeutic Applications

The journey from a laboratory compound to a clinical application is fraught with challenges and punctuated by opportunities. For this compound, the primary challenge is the foundational lack of preclinical data. Without evidence of in vivo efficacy and a thorough understanding of its safety profile, the translational pathway to therapeutic applications remains undefined.

Opportunities for this compound would be contingent on the outcomes of future research. Should initial studies reveal promising biological activity against a specific disease target, this would open avenues for further investigation. The presence of bromine and dihydroxy- Aromatic functionality suggests potential for diverse chemical interactions that could be explored for therapeutic benefit.

Advanced Research Directions and Emerging Therapeutic Frontiers

Future research on this compound would need to begin with fundamental preclinical investigations. Advanced research directions and the exploration of emerging therapeutic frontiers are entirely dependent on the results of these initial studies.

Promising avenues for future investigation could include:

Screening for Biological Activity: The first step would involve broad-spectrum screening to identify any potential biological activity, such as antimicrobial, anti-inflammatory, or anti-cancer effects.

Target Identification: If biological activity is confirmed, subsequent research would focus on identifying the specific molecular targets and mechanisms of action.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Based on initial findings, medicinal chemists could synthesize and test related molecules to optimize potency and reduce potential toxicity.

Investigation of Natural Sources and Biotechnological Production Pathways

The structural features of this compound suggest it may be a synthetic compound, as halogenated phenols are less common in nature than their non-halogenated counterparts. A review of the available literature does not indicate that this compound has been isolated from any natural sources.

Similarly, there is no published information on the biotechnological production of this specific compound. While enzymatic reactions are used to produce structurally related chemicals, dedicated biosynthetic pathways for this compound have not been described. rsc.org Its production is currently documented through chemical synthesis. chemicalbook.com

常见问题

Q. What are the optimal synthetic routes for Ethyl 4-bromo-2,3-dihydroxybenzoate, and how can reaction conditions be tailored to improve yield?

this compound can be synthesized via esterification or substitution reactions. A common approach involves refluxing precursors in ethanol with catalytic glacial acetic acid to facilitate condensation, followed by solvent evaporation under reduced pressure and filtration . For example, similar compounds like 2-methylallyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate were synthesized with 83% yield using reflux conditions (4 hours, ethanol) and purified via silica gel chromatography (Rf = 0.3 in 9:1 pentane:ethyl acetate) . To optimize yield, variables such as reaction time, solvent polarity, and acid catalyst concentration should be systematically tested.

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ester linkage integrity. For example, dihydroxybenzoate derivatives show distinct aromatic proton splitting patterns and hydroxyl group signals .

- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding networks. Crystallization in polar solvents (e.g., ethanol) may enhance crystal quality, as seen in related dihydroxybenzoate structures .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and bromine isotopic patterns.

- Melting Point (MP) Analysis : Compare observed MP (e.g., 51–54°C for analogous esters ) with literature to assess purity.

Q. How can purification challenges (e.g., residual starting materials or byproducts) be addressed for this compound?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate) to separate polar byproducts.

- Recrystallization : Ethanol or methanol are ideal due to the compound’s moderate solubility.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced Research Questions

Q. What role does this compound play in microbial metabolic pathways, and how can its enzymatic interactions be studied?

Dihydroxybenzoate derivatives are intermediates in bacterial siderophore biosynthesis (e.g., enterobactin). This compound may act as a substrate or inhibitor for enzymes like EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase). To study this:

- Enzyme Assays : Monitor NAD-dependent oxidation kinetics using UV-Vis spectroscopy (absorbance at 340 nm for NADH) .

- Structural Analysis : Co-crystallize the compound with EntA to map binding residues via X-ray crystallography .

- Mutagenesis : Replace catalytic residues (e.g., His267 in EntA) to assess substrate specificity changes .

Q. How can computational methods predict the reactivity or stability of this compound under varying pH and temperature conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ester and bromine groups to predict hydrolysis or debromination tendencies.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to optimize storage conditions (e.g., stability in ethanol at 4°C) .

- pKa Prediction : Tools like MarvinSketch estimate hydroxyl group acidity (e.g., pKa ~8–10 for dihydroxybenzoates), guiding buffer selection for biological assays .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR)?

- Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., rotamer interconversion) cause signal broadening.

- Deuterium Exchange : Identify exchangeable protons (e.g., hydroxyls) by comparing DO-shaken vs. untreated samples.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions, common in brominated dihydroxybenzoates .

Q. How does the bromine substituent influence the compound’s electronic properties and biological activity?

- Hammett Analysis : Compare substituent effects on reaction rates (e.g., bromine’s -I effect slows ester hydrolysis vs. non-halogenated analogs).

- Biological Activity : Test antimicrobial efficacy against iron-dependent pathogens (e.g., E. coli), as bromine may enhance membrane permeability or metal chelation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。